1,2,4-Trichlordibenzodioxin

Übersicht

Beschreibung

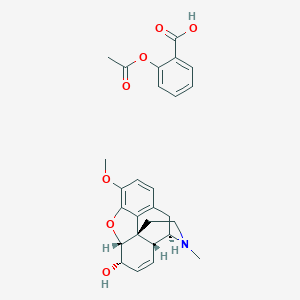

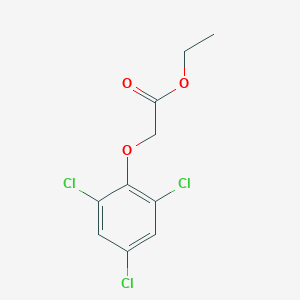

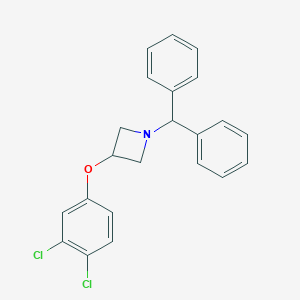

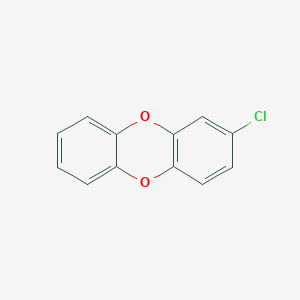

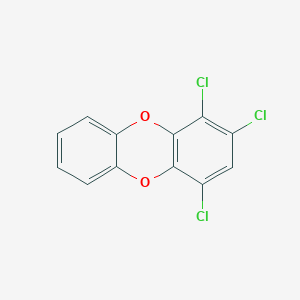

1,2,4-Trichlorodibenzo-P-dioxin is a chlorinated derivative of dibenzo-p-dioxin, a compound that consists of two benzene rings connected by two oxygen atomsThese compounds are often produced as by-products during industrial processes such as the manufacture of herbicides and the incineration of chlorine-containing materials .

Wissenschaftliche Forschungsanwendungen

1,2,4-Trichlorodibenzo-P-dioxin has several applications in scientific research:

Environmental Studies: Due to its persistence and toxicity, this compound is often studied to understand its environmental impact and behavior.

Toxicology: This compound is used in toxicological studies to assess its effects on human health and wildlife.

Analytical Chemistry: 1,2,4-Trichlorodibenzo-P-dioxin serves as a standard in analytical methods for detecting and quantifying dioxins in environmental samples.

Wirkmechanismus

Target of Action

1,2,4-Trichlorodibenzo-P-dioxin primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound’s action affects two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are involved in the aerobic bacterial degradation of dioxins . The chlorine substitution patterns on the dioxin ring influence the dynamics of dioxin transformation .

Pharmacokinetics

It’s known that the compound is a persistent organic pollutant (pop), indicating that it has a long environmental half-life and can bioaccumulate .

Result of Action

The activation of the CYP1A1 gene and other xenobiotic metabolizing enzymes leads to the mediation of the biochemical and toxic effects of halogenated aromatic hydrocarbons . This can result in various cellular changes, potentially leading to toxic effects.

Action Environment

1,2,4-Trichlorodibenzo-P-dioxin is a by-product from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. The compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .

Biochemische Analyse

Biochemical Properties

1,2,4-Trichlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

1,2,4-Trichlorodibenzo-P-dioxin is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues .

Molecular Mechanism

1,2,4-Trichlorodibenzo-P-dioxin acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Temporal Effects in Laboratory Settings

The degradation of 1,2,4-Trichlorodibenzo-P-dioxin depends on the chlorination patterns of the substrates . This is the first report of the hydroxylation and methoxylation of tri- to tetra-CDDs by a fungal strain .

Metabolic Pathways

Bacterial aerobic degradation of 1,2,4-Trichlorodibenzo-P-dioxin is through two major catabolic routes: lateral and angular dioxygenation pathways .

Vorbereitungsmethoden

1,2,4-Trichlorodibenzo-P-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. This process typically requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination .

In industrial settings, 1,2,4-Trichlorodibenzo-P-dioxin is often produced unintentionally as a by-product during the synthesis of other chlorinated compounds. For example, it can be formed during the production of herbicides like 2,4,5-T, as well as during the bleaching of paper pulp with chlorine .

Analyse Chemischer Reaktionen

1,2,4-Trichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: Reduction of 1,2,4-Trichlorodibenzo-P-dioxin can lead to the formation of less chlorinated dioxins or even completely dechlorinated dibenzo-p-dioxin.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Trichlorodibenzo-P-dioxin is part of a larger group of chlorinated dioxins, which include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its extreme toxicity and is often used as a reference compound in toxicological studies.

1,2,3,4-Tetrachlorodibenzo-P-dioxin: Another chlorinated dioxin with similar properties but different chlorine substitution patterns.

1,2,3-Trichlorodibenzo-P-dioxin: Similar to 1,2,4-Trichlorodibenzo-P-dioxin but with a different chlorine substitution pattern.

1,2,4-Trichlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its toxicity and environmental persistence make it a compound of significant concern in environmental and toxicological studies .

Eigenschaften

IUPAC Name |

1,2,4-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVUKLBFRPWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192489 | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-58-2 | |

| Record name | 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N788AO107G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms remove chlorine atoms from 1,2,4-TrCDD?

A: Yes, anaerobic microorganisms, particularly a species from the genus Dehalococcoides, have demonstrated the ability to dechlorinate 1,2,4-TrCDD. [, ] This dechlorination process is a type of reductive dehalogenation, where the microorganism utilizes the chlorinated compound as an electron acceptor for respiration. []

Q2: What are the products of microbial dechlorination of 1,2,4-TrCDD?

A: Research has shown that 1,2,4-TrCDD can be dechlorinated to less chlorinated congeners, including 1,3-dichlorodibenzo-p-dioxin and 2,3-dichlorodibenzo-p-dioxin, and even to 2-monochlorodibenzo-p-dioxin. [, ] The specific dechlorination pathway and end products can vary depending on the microbial community and environmental conditions.

Q3: Can the dechlorination of 1,2,4-TrCDD be enhanced in the environment?

A: Research suggests that the addition of certain halogenated co-amendments, like 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) or 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), can stimulate the dechlorination of 1,2,4-TrCDD in sediment. [] This stimulation is thought to be due to the co-amendments promoting the growth of dechlorinating bacteria.

Q4: Is there a specific microorganism known for its ability to dechlorinate 1,2,4-TrCDD?

A: Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, has shown a remarkable ability to dechlorinate a range of chlorinated compounds, including 1,2,4-TrCDD. [] This strain utilizes 1,2,4-TrCDD as an electron acceptor for growth, indicating its potential role in the bioremediation of this contaminant.

Q5: Are there any challenges in using microorganisms for 1,2,4-TrCDD dechlorination?

A: While promising, the use of microorganisms for bioremediation faces challenges. For example, other microorganisms present in the environment might outcompete the dechlorinating bacteria. [] Additionally, the optimal conditions for dechlorination may not always be easy to achieve in natural environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)